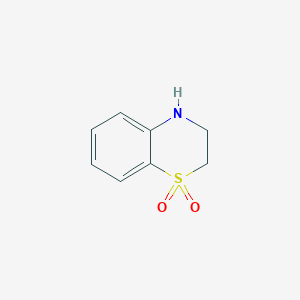

3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide

Description

The exact mass of the compound 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-1λ6,4-benzothiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-12(11)6-5-9-7-3-1-2-4-8(7)12/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFHUYMJXPXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508327 | |

| Record name | 3,4-Dihydro-1lambda~6~,4-benzothiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82299-64-7 | |

| Record name | 3,4-Dihydro-1lambda~6~,4-benzothiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,4-benzothiazine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide , a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies required for its characterization.

The 1,4-benzothiazine scaffold and its derivatives are recognized for their wide range of biological activities, serving as a template for the development of novel therapeutic agents.[1] The oxidation of the sulfur atom to a sulfone, as in the case of the 1,1-dioxide, significantly alters the molecule's electronic and steric properties, influencing its polarity, solubility, and potential for intermolecular interactions. A thorough understanding of these physicochemical parameters is therefore critical for its application in drug discovery, from formulation and delivery to pharmacokinetics and pharmacodynamics.

Chemical Identity and Core Properties

3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide is a bicyclic molecule consisting of a benzene ring fused to a dihydrothiazine ring, with the sulfur atom oxidized to a sulfone.

| Property | Value | Source |

| Chemical Name | 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide | N/A |

| CAS Number | 82299-64-7 | [2] |

| Molecular Formula | C₈H₉NO₂S | [2] |

| Molecular Weight | 183.23 g/mol | [2] |

| Chemical Structure | (See Figure 1) | N/A |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N", pos="0,1.2!"]; H1 [label="H", pos="-0.8,1.5!"]; C2 [label="C", pos="1.2,1.2!"]; H2a [label="H", pos="1.5,1.9!"]; H2b [label="H", pos="1.9,0.9!"]; C3 [label="C", pos="1.5,0!"]; H3a [label="H", pos="2.3,0!"]; H3b [label="H", pos="1.2,-0.7!"]; S4 [label="S", pos="0,-0.8!"]; O1 [label="O", pos="-0.7,-1.5!"]; O2 [label="O", pos="0.7,-1.5!"]; C4a [label="-C", pos="-1.2,0!"]; C5 [label="C", pos="-2.4,0.7!"]; H5 [label="H", pos="-2.6,1.4!"]; C6 [label="C", pos="-3.4,0!"]; H6 [label="H", pos="-4.2,0!"]; C7 [label="C", pos="-3.2,-1!"]; H7 [label="H", pos="-3.8,-1.5!"]; C8 [label="C", pos="-2,-1.4!"]; H8 [label="H", pos="-1.8,-2.1!"]; C8a [label="C-", pos="-1.1,-0.7!"];

// Bonds N1 -- H1; N1 -- C2; C2 -- H2a; C2 -- H2b; C2 -- C3; C3 -- H3a; C3 -- H3b; C3 -- S4; S4 -- O1 [style=double]; S4 -- O2 [style=double]; S4 -- C8a; C4a -- C5; C5 -- H5; C5 -- C6; C6 -- H6; C6 -- C7; C7 -- H7; C7 -- C8; C8 -- H8; C8 -- C8a; C8a -- C4a; C4a -- N1;

Figure 2: Proposed synthetic workflow for 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide.

The characterization of the final product would rely on a combination of spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methylene groups (-CH₂-) in the dihydrothiazine ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern of the benzene ring. The methylene protons adjacent to the nitrogen and sulfur atoms would likely appear as multiplets.

-

¹³C NMR: The carbon NMR spectrum would show signals for the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons and the two aliphatic carbons would be characteristic of the benzothiazine dioxide scaffold.

Infrared (IR) Spectroscopy

The IR spectrum is a crucial tool for identifying the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A sharp to moderately broad peak in the region of 3300-3400 cm⁻¹.

-

Aromatic C-H stretch: Peaks typically appearing above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks appearing just below 3000 cm⁻¹.

-

S=O (sulfone) stretches: Two strong, characteristic absorption bands, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). These are definitive for the presence of the sulfone group.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound (183.23).

-

Fragmentation Pattern: The fragmentation pattern would provide structural information. Common fragmentation pathways could involve the loss of SO₂ or cleavage of the dihydrothiazine ring.

Experimental Protocols

The following section details the standard, self-validating protocols for the experimental determination of the key physicochemical properties of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range suggests a high degree of purity.

Protocol:

-

A small amount of the crystalline sample is placed in a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range over which the sample melts is recorded.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a standard technique for its determination.

Protocol (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Sources

Unlocking the Therapeutic Potential of 3,4-Dihydro-2H-1,4-Benzothiazine 1,1-Dioxide: A Technical Guide to Putative Targets

Foreword: Charting a Course for a Privileged Scaffold

The 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide core represents a compelling starting point in the quest for novel therapeutics. This bicyclic heterocyclic system, featuring a benzene ring fused to a thiazine ring, is a "privileged scaffold" in medicinal chemistry, a distinction earned through the consistent demonstration of diverse biological activities across its various derivatives.[1][2] While direct and extensive research on the parent 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide molecule remains nascent, a comprehensive analysis of its substituted analogues provides a fertile ground for predicting its therapeutic targeting potential.

This technical guide is designed for researchers, scientists, and drug development professionals. It will not serve as a mere catalog of derivatives. Instead, we will dissect the therapeutic landscape of the broader benzothiazine class to logically infer and propose high-probability therapeutic targets for the core 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide structure. Each proposed target will be accompanied by a scientific rationale, validated experimental protocols for investigation, and a clear roadmap for advancing our understanding of this promising molecular entity.

The Benzothiazine Core: A Foundation of Versatility

The 1,4-benzothiazine framework is a cornerstone of numerous biologically active compounds, exhibiting a wide pharmacological spectrum that includes anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4] The presence of both nitrogen and sulfur atoms within the heterocyclic ring imparts unique electronic and conformational characteristics, enabling interaction with a variety of biological macromolecules. The 1,1-dioxide moiety, in particular, can act as a hydrogen bond acceptor and influence the overall polarity and metabolic stability of the molecule, making it an attractive feature for drug design.

Potential Therapeutic Arenas and Molecular Targets

Based on the extensive body of research on benzothiazine derivatives, we can logically project several key therapeutic areas where 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide may exert its effects.

Neuroinflammation and Neurodegenerative Disorders

The central nervous system (CNS) is a frequently implicated site of action for benzothiazine derivatives.[5] This suggests that the core scaffold possesses favorable physicochemical properties for crossing the blood-brain barrier.

Scientific Rationale: Several derivatives of 2H-benzo[b][6][7]thiazin-3(4H)-one have been identified as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. The benzothiazine ring of these derivatives has been shown to engage in π–π stacking interactions with key aromatic residues in the active site of AChE, such as Trp286 and Tyr337, while other functional groups form crucial hydrogen bonds.[8] Given the structural similarity, it is plausible that the 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide core could serve as a foundational scaffold for novel AChE inhibitors.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This spectrophotometric method is a robust and widely used primary screen for AChE inhibitors.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Dissolve Acetylthiocholine iodide (ATCI) in the phosphate buffer to a final concentration of 10 mM.

-

Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer to a final concentration of 3 mM.

-

Dissolve human recombinant AChE in the phosphate buffer to a final concentration of 0.1 U/mL.

-

Prepare a stock solution of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide in DMSO and create serial dilutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 125 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI solution.

-

Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control (DMSO without the compound).

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Data Presentation:

| Compound | Target | IC50 (µM) | Reference |

| Thiazole-Benzothiazine Hybrid 3i | AChE | 0.027 | [8] |

| Thiazole-Benzothiazine Hybrid 3j | AChE | 0.025 | [8] |

| Donepezil (Reference Drug) | AChE | 0.021 | [8] |

Mandatory Visualization:

Caption: Proposed inhibitory action on Acetylcholinesterase.

Scientific Rationale: Derivatives of 2,1-benzothiazine 2,2-dioxide have been synthesized and identified as potent inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[9] These enzymes are crucial in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Imbalances in monoamine levels are implicated in depression, anxiety, and neurodegenerative conditions such as Parkinson's disease. The benzothiazine scaffold in these derivatives plays a key role in binding to the active site of MAO enzymes.[9] This precedent suggests that the 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide core could be a valuable starting point for developing novel MAO inhibitors.

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

A fluorometric assay is a sensitive method to determine the inhibitory potential against both MAO isoforms.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Reconstitute recombinant human MAO-A and MAO-B enzymes in the phosphate buffer.

-

Prepare a stock solution of a suitable fluorogenic substrate (e.g., Amplex Red) and horseradish peroxidase (HRP) in the phosphate buffer.

-

Prepare a stock solution of the respective non-selective substrate for MAO-A (e.g., p-tyramine) and MAO-B (e.g., benzylamine) in the phosphate buffer.

-

Prepare a stock solution of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide in DMSO and create serial dilutions.

-

-

Assay Procedure:

-

In a black 96-well microplate, add the test compound at various concentrations.

-

Add the MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37°C.

-

Add the Amplex Red/HRP solution.

-

Initiate the reaction by adding the appropriate substrate (p-tyramine for MAO-A or benzylamine for MAO-B).

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to a control.

-

Calculate the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

-

Data Presentation:

| Compound | Target | IC50 (µM) | Reference |

| Benzothiazine-hydrazone 9e | MAO-A | 1.04 | [9] |

| Benzothiazine-hydrazone 9h | MAO-B | 1.03 | [9] |

Mandatory Visualization:

Caption: Experimental workflow for MAO inhibition assay.

Inflammatory Disorders

The anti-inflammatory properties of benzothiazine derivatives are well-documented, with several acting through mechanisms analogous to nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11]

Scientific Rationale: Certain 1,4-benzothiazine derivatives have demonstrated significant inhibitory activity against COX-2, a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[2] Furthermore, a broad class of 1,2-benzothiazine 1,1-dioxide derivatives are known to inhibit COX enzymes.[10][12] The structural features of these molecules allow them to bind to the active site of COX enzymes, thereby blocking prostaglandin production. The 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide scaffold could potentially be optimized to achieve potent and selective COX-2 inhibition, which is desirable for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

A colorimetric or fluorescent assay can be used to determine the inhibitory activity against both COX isoforms.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a Tris-HCl buffer (pH 8.0).

-

Reconstitute ovine COX-1 and human recombinant COX-2 enzymes.

-

Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Prepare a stock solution of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide in DMSO and create serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the COX-1 or COX-2 enzyme and incubate.

-

Add the colorimetric probe.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition and calculate the IC50 values for both COX-1 and COX-2 to assess selectivity.

-

Mandatory Visualization:

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Metabolic Disease

Scientific Rationale: Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide have been identified as potent inhibitors of aldose reductase.[13] This enzyme is implicated in the pathogenesis of diabetic complications, such as neuropathy, nephropathy, and retinopathy, by converting glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress and cellular damage. The benzothiadiazine scaffold in these derivatives plays a crucial role in binding to the active site of aldose reductase. The structural similarity to 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide suggests that this core could be a promising starting point for developing novel aldose reductase inhibitors.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

A spectrophotometric assay measuring the decrease in NADPH absorbance is a standard method for assessing aldose reductase activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 6.2).

-

Purify aldose reductase from a suitable source (e.g., rat lens).

-

Prepare solutions of NADPH, DL-glyceraldehyde (substrate), and the test compound in the buffer.

-

Prepare a stock solution of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide in DMSO and create serial dilutions.

-

-

Assay Procedure:

-

In a quartz cuvette, mix the phosphate buffer, NADPH, and the test compound.

-

Add the aldose reductase enzyme solution and incubate.

-

Initiate the reaction by adding DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation.

-

Determine the percentage of inhibition and calculate the IC50 value.

-

Infectious Diseases

Scientific Rationale: The benzothiazine scaffold is present in a variety of compounds with demonstrated antibacterial and antifungal activities.[3][5][13] For instance, certain 1,2-benzothiazine derivatives are effective against Gram-positive bacteria.[5] Additionally, some 1,4-benzothiazine-3-one derivatives have shown inhibitory activity against bacterial peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis.[3] This broad-spectrum antimicrobial potential suggests that the 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide core could be a valuable template for the development of new anti-infective agents.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to quantify the in vitro antimicrobial activity of a compound.

Step-by-Step Methodology:

-

Reagent and Culture Preparation:

-

Prepare Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Prepare serial dilutions of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide in the appropriate broth.

-

-

Assay Procedure:

-

In a 96-well microplate, add the diluted compound to the wells.

-

Add the microbial inoculum to each well.

-

Include positive (microbes without compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

-

Data Analysis:

-

Visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Future Directions and Concluding Remarks

The therapeutic landscape of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide, as inferred from the extensive research on its derivatives, is both broad and promising. The recurring emergence of this scaffold in compounds targeting enzymes and receptors critical to neuroinflammation, inflammatory disorders, metabolic diseases, and infectious agents underscores its potential as a "privileged" structure in drug discovery.

It is imperative to emphasize that the therapeutic targets discussed in this guide are, at present, putative for the parent compound. The next crucial phase of research must involve the direct synthesis and biological evaluation of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide against the proposed targets. High-throughput screening campaigns followed by detailed structure-activity relationship (SAR) studies will be instrumental in validating these hypotheses and in the rational design of novel, potent, and selective therapeutics based on this versatile scaffold. The journey from a promising core structure to a clinically effective drug is arduous, but the foundational evidence surrounding the benzothiazine family provides a compelling rationale for embarking on this endeavor.

References

-

Ahmad, M., et al. (2010). Synthesis and anti-HIV-1 screening of novel N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][6][13]thiazin-4(1H)-yl)acetohydrazides. Archives of Pharmacal Research, 37(11), 1380-1393.

- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2021). Molecules, 26(16), 4998.

-

Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][6][7]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). Molecules, 27(7), 2095.

-

(Z)-2-(benzylidene)-3,4-dihydro-2H-[6][7]-benzothiazin-3-one D-glucose derivatives: Synthesis and antibacterial activity. (2019). Studia Universitatis Babes-Bolyai Chemia, 64(4), 563-574.

- Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024). RSC Advances, 14(25), 17894-17929.

- Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Chemistry & Biology Interface, 7(1), 1-18.

- Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2014). Molecules, 19(10), 16734-16753.

- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2022). International Journal of Molecular Sciences, 23(15), 8493.

- Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. (2016). RSC Advances, 6(70), 65961-65965.

- Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. (1971). Journal of Medicinal Chemistry, 14(10), 973-977.

- 3-Benzoyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(8), o2062.

- Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. (2024). Frontiers in Chemistry, 12, 1396454.

- Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2020). Molecules, 25(21), 5038.

- 3,4–Dihydro–2H–1,3–benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). Journal of the Serbian Chemical Society, 86(4), 349-382.

- 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2022). RSC Advances, 12(51), 33239-33251.

- SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (2018).

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules, 27(4), 1271.

- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). Frontiers in Chemistry, 12, 1369339.

- New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2023). International Journal of Molecular Sciences, 24(13), 10839.

- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2022). International Journal of Molecular Sciences, 23(15), 8493.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 3-Benzoyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical History of 3,4-Dihydro-2H-1,4-Benzothiazine 1,1-Dioxides

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the discovery and historical development of the 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide core, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the foundational synthetic strategies, the evolution of experimental methodologies, and the burgeoning understanding of the pharmacological potential that has cemented this moiety as a "privileged structure" in modern drug discovery.

Introduction: The Emergence of a Versatile Heterocycle

The 1,4-benzothiazine framework, a fusion of a benzene ring and a thiazine ring, represents a cornerstone in heterocyclic chemistry. Its structural similarity to phenothiazines, which exhibit a characteristic fold along the nitrogen-sulfur axis, hinted early on at a rich pharmacological potential.[1] The focus of this guide, the 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide, is a saturated derivative with an oxidized sulfur atom. This seemingly simple modification has profound effects on the molecule's stereoelectronic properties, influencing its biological activity and making it a sought-after target in medicinal chemistry.[2][3] These derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][4]

Historical Context and Early Developments

While a definitive "eureka" moment for the first synthesis of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide is not prominently documented, its origins can be traced to the broader exploration of benzothiazine and related sulfur-nitrogen containing heterocycles in the early to mid-20th century. The pioneering work on related structures provided the chemical grammar for its eventual synthesis.

A significant milestone in the broader field was the disclosure of a 1,2,3-benzothiadiazine derivative by Schrader in 1917.[5] However, it was the successful introduction of 1,2,4-benzothiadiazine 1,1-dioxide derivatives, such as chlorothiazide and hydrochlorothiazide, as diuretic and antihypertensive agents in the 1950s that truly ignited intensive research into this class of compounds.[5] This therapeutic success underscored the pharmacological importance of the benzothiadiazine 1,1-dioxide core and undoubtedly spurred investigations into its isomers and analogues, including the 1,4-benzothiazine scaffold.

Foundational Synthetic Strategies: Building the Core

The construction of the 3,4-dihydro-2H-1,4-benzothiazine ring system has historically relied on the versatile reactivity of 2-aminothiophenol. This readily available starting material serves as a bifunctional nucleophile, enabling cyclization reactions with a variety of electrophilic partners.

The Cornerstone Reaction: Cyclocondensation of 2-Aminothiophenol

The most fundamental and enduring approach to the 1,4-benzothiazine core is the reaction of 2-aminothiophenol with a suitable three-carbon electrophile. Early methodologies often involved harsh conditions, but the underlying principle remains central to many modern synthetic routes.

A classic approach involves the reaction of 2-aminothiophenol with α-halo ketones or esters, such as ethyl 2-chloroacetoacetate.[6] The reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization.

Experimental Protocol: A Classic Synthesis of a 2,3-Disubstituted-4H-1,4-Benzothiazine

-

Reaction Setup: To a solution of 2-aminobenzenethiol (1.0 eq.) in a suitable solvent such as ethanol, add ethyl 2-chloroacetoacetate (1.05 eq.).

-

Reaction Conditions: Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the desired 2,3-disubstituted-4H-1,4-benzothiazine.

Causality behind Experimental Choices: The choice of a protic solvent like ethanol facilitates the nucleophilic attack and subsequent proton transfers. Refluxing provides the necessary activation energy for the cyclization step.

The following diagram illustrates the generalized workflow for the synthesis of the 1,4-benzothiazine core via this cyclocondensation strategy.

Caption: Generalized workflow for 1,4-benzothiazine synthesis.

Oxidation to the 1,1-Dioxide: Modulating Electronic Properties

The synthesis of the target 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide requires the oxidation of the sulfide moiety. This transformation is crucial as the resulting sulfone group acts as a strong electron-withdrawing group, altering the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The choice of oxidant and reaction conditions allows for controlled oxidation to the sulfoxide or the desired sulfone.

Experimental Protocol: Oxidation of a 3,4-Dihydro-2H-1,4-Benzothiazine

-

Reaction Setup: Dissolve the synthesized 3,4-dihydro-2H-1,4-benzothiazine derivative (1.0 eq.) in glacial acetic acid.

-

Oxidation: Slowly add an excess of 30% hydrogen peroxide (2.2-3.0 eq.) to the solution, maintaining the temperature with an ice bath if the reaction is exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the starting material.

-

Isolation: Pour the reaction mixture into cold water to precipitate the product. The solid can then be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Causality behind Experimental Choices: Glacial acetic acid serves as a solvent that is stable to oxidation and facilitates the activity of hydrogen peroxide. An excess of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone.

Evolution of Synthetic Methodologies

While the foundational principles of synthesis have remained, the quest for efficiency, sustainability, and molecular diversity has driven the evolution of synthetic methods for 1,4-benzothiazines and their dioxides.

| Era | Key Developments | Rationale & Advantages |

| Early 20th Century | Foundational cyclocondensation reactions. | Established the core synthetic route. |

| Mid-20th Century | Exploration of a wider range of electrophiles and reaction conditions. | Broadened the scope of accessible derivatives. |

| Late 20th Century | Introduction of microwave-assisted synthesis.[6] | Drastically reduced reaction times and improved yields. |

| 21st Century | Development of catalytic and one-pot multi-component reactions. | Increased efficiency, atom economy, and access to complex molecules. |

Modern approaches often employ catalysts to improve reaction rates and selectivity. For instance, the use of base catalysts in the initial condensation step can deprotonate the thiol, increasing its nucleophilicity.[4]

Discovery of Biological Activity and Therapeutic Potential

The initial impetus for exploring 1,4-benzothiazine 1,1-dioxides likely stemmed from the success of their 1,2,4-benzothiadiazine counterparts. The broad spectrum of biological activities associated with the general benzothiazine class further fueled this interest.

Derivatives of the 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide scaffold have been investigated for a variety of therapeutic applications, with notable findings in the following areas:

-

Anti-inflammatory Activity: The sulfone moiety is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antifungal Properties: The heterocyclic nature of the scaffold has been exploited in the development of agents against various pathogens.

-

Neuroprotective Effects: Certain derivatives have shown promise in models of neurodegenerative diseases.

-

Anticancer Activity: The rigid, fused-ring system provides a template for designing molecules that can interact with biological targets relevant to cancer.

The following diagram illustrates the logical progression from the core scaffold to its diverse biological applications.

Caption: From core structure to therapeutic applications.

Conclusion and Future Perspectives

The journey of the 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide scaffold from a conceptual heterocycle to a molecule of significant medicinal interest is a testament to the principles of chemical synthesis and the relentless pursuit of new therapeutic agents. While its early history is intertwined with the broader exploration of benzothiazines, its unique structural features and diverse biological activities have carved out a distinct and important niche in drug discovery. Future research will undoubtedly focus on developing more stereoselective and efficient synthetic routes, as well as further exploring the vast chemical space and therapeutic potential of this remarkable scaffold.

References

-

SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE - IJCRT.org. Available at: [Link] [Accessed January 23, 2026].

-

Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI. Available at: [Link] [Accessed January 23, 2026].

-

Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link] [Accessed January 23, 2026].

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC. Available at: [Link] [Accessed January 23, 2026].

-

Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC. Available at: [Link] [Accessed January 23, 2026].

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Available at: [Link] [Accessed January 23, 2026].

-

On the synthesis of 3,4‐dihydro‐2H‐1,2‐benzothiazine 1,1‐dioxides - Sci-Hub. Available at: [Link] [Accessed January 23, 2026].

-

2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. - ResearchGate. Available at: [Link] [Accessed January 23, 2026].

-

Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Available at: [Link] [Accessed January 23, 2026].

Sources

- 1. 3,4-Dihydro-2H-1,4-oxazine synthesis [organic-chemistry.org]

- 2. ijcrt.org [ijcrt.org]

- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]

- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

The Chemistry of 3,4-Dihydro-2H-1,4-Benzothiazine 1,1-Dioxide: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Promise

The 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide core is a heterocyclic motif of significant interest in medicinal chemistry. This scaffold, characterized by a benzene ring fused to a six-membered thiazine ring bearing a sulfone group, serves as a versatile template for the design of novel therapeutic agents. Its structural rigidity, coupled with the diverse opportunities for functionalization, has led to the discovery of derivatives with a wide spectrum of biological activities. These activities span from anticancer and neuroprotective to anti-inflammatory and antimicrobial properties, highlighting the privileged nature of this structural framework in drug discovery.[1][2] This guide provides a comprehensive overview of the synthesis, chemical reactivity, and therapeutic applications of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxides, offering insights for the rational design of new chemical entities.

I. Synthetic Strategies for the Construction of the 3,4-Dihydro-2H-1,4-Benzothiazine 1,1-Dioxide Core

The construction of the 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide scaffold can be achieved through several synthetic routes, primarily involving the formation of the heterocyclic ring through cyclization reactions. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Cyclization of 2-Aminobenzenethiol Derivatives

A common and versatile approach involves the reaction of 2-aminobenzenethiol with suitable bifunctional reagents. This method allows for the introduction of substituents at various positions of the heterocyclic ring.

-

Reaction with α-Halo Ketones and Aldehydes: A one-pot, three-component reaction of 2-aminobenzenethiol, an aromatic aldehyde, and an α-haloketone, catalyzed by a base such as K2CO3, provides a straightforward route to substituted 3,4-dihydro-2H-1,4-benzothiazines. Subsequent oxidation of the sulfide to the sulfone yields the desired 1,1-dioxide.

-

Reaction with α,β-Unsaturated Carbonyl Compounds: Michael addition of 2-aminobenzenethiol to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization, is another effective strategy. The resulting dihydrobenzothiazine can then be oxidized to the corresponding 1,1-dioxide.

Reductive Cyclization of 2-Nitrophenylsulfonamides

An alternative strategy involves the reductive cyclization of appropriately substituted 2-nitrophenylsulfonamides. This method is particularly useful for accessing derivatives with specific substitution patterns on the aromatic ring.

Diagram 1: General Synthetic Pathways to 3,4-Dihydro-2H-1,4-Benzothiazine 1,1-Dioxide

An overview of the primary sites and types of chemical modifications on the 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide scaffold.

III. Therapeutic Applications and Biological Activities

Derivatives of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

Several studies have highlighted the potential of this scaffold in oncology. Certain derivatives have shown potent cytotoxic effects against various cancer cell lines. [2]The proposed mechanisms of action often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. Structure-activity relationship studies have indicated that the nature and position of substituents on both the aromatic and the thiazine rings play a critical role in determining the anticancer potency.

Neuroprotective Effects

The 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide core has been explored for the development of neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [3]Some derivatives have been shown to inhibit enzymes like acetylcholinesterase or to modulate neurotransmitter receptor activity. [3]For instance, certain amidine derivatives of 4H-3,1-benzothiazine have been shown to reduce glutamate and LDH release in models of oxygen/glucose deprivation and reperfusion. [4]

Anti-inflammatory Properties

The structural similarity of the benzothiazine scaffold to known anti-inflammatory drugs has prompted the investigation of its derivatives for anti-inflammatory activity. Many compounds from this class have exhibited significant anti-inflammatory effects in various in vivo and in vitro models. [4]The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).

Other Biological Activities

Beyond the major therapeutic areas mentioned above, derivatives of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide have also shown promise as:

-

Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.

-

Antiviral agents: Showing potential in inhibiting viral replication. [1]* Antioxidants: Demonstrating the ability to scavenge free radicals. [1] Table 1: Summary of Biological Activities of 3,4-Dihydro-2H-1,4-Benzothiazine 1,1-Dioxide Derivatives

| Biological Activity | Key Findings | Representative References |

| Anticancer | Cytotoxicity against various cancer cell lines. | [2] |

| Neuroprotective | Inhibition of acetylcholinesterase, modulation of neurotransmitter receptors. | [3][4] |

| Anti-inflammatory | Inhibition of COX enzymes, reduction of pro-inflammatory cytokines. | [4] |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria. | [1] |

| Antiviral | Inhibition of viral replication. | [1] |

| Antioxidant | Radical scavenging properties. | [1] |

IV. Spectroscopic Characterization

The structural elucidation of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide derivatives relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectra typically show characteristic signals for the aromatic protons in the range of δ 7.0-8.0 ppm. The methylene protons of the dihydrothiazine ring appear as multiplets in the upfield region. The N-H proton, if present, usually appears as a broad singlet. For example, in some 2,1-benzothiazine derivatives, the N-CH₃ protons appear as a singlet around δ 3.32 ppm, and the -CH₂- protons of the dihydrothiazine ring are observed as a singlet around δ 4.98 ppm. [1]

-

¹³C NMR Spectroscopy: The carbon NMR spectra display signals for the aromatic carbons in the downfield region (δ 110-150 ppm). The methylene carbons of the dihydrothiazine ring resonate at higher field. For instance, in a 2,1-benzothiazine derivative, the N-CH₃ carbon appears at δ 33.3 ppm and the -CH₂- carbon at δ 49.8 ppm. [1]

-

Infrared (IR) Spectroscopy: The IR spectra are characterized by strong absorption bands corresponding to the sulfone group (SO₂) asymmetric and symmetric stretching vibrations, typically observed around 1324 and 1143 cm⁻¹, respectively. [1]The N-H stretching vibration, if present, is seen as a band in the region of 3300-3400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which aids in confirming their structure.

V. Experimental Protocols

The following are representative experimental protocols for the synthesis and functionalization of the 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide core, based on established literature procedures.

Protocol 1: Synthesis of a 3,4-Dihydro-2H-1,4-Benzothiazine Derivative

This protocol describes a three-component reaction to synthesize a substituted 3,4-dihydro-2H-1,4-benzothiazine.

-

To a solution of 2-aminobenzenethiol (1.0 mmol) in a suitable solvent (e.g., ethanol, 20 mL), add the aromatic aldehyde (1.0 mmol) and the α-halo ketone (1.0 mmol).

-

Add a base, such as potassium carbonate (1.5 mmol), to the reaction mixture.

-

Stir the reaction mixture at room temperature or under reflux for a specified time (monitored by TLC).

-

After completion of the reaction, pour the mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dihydro-2H-1,4-benzothiazine derivative.

Protocol 2: Oxidation to the 1,1-Dioxide

This protocol outlines the oxidation of the sulfide to the corresponding sulfone.

-

Dissolve the synthesized 3,4-dihydro-2H-1,4-benzothiazine derivative (1.0 mmol) in a suitable solvent (e.g., glacial acetic acid, 10 mL).

-

Add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution, 2.2 mmol), dropwise to the solution at room temperature.

-

Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide.

-

Recrystallize from a suitable solvent if necessary.

Protocol 3: N-Alkylation of 3,4-Dihydro-2H-1,4-Benzothiazine 1,1-Dioxide

This protocol describes a general procedure for the N-alkylation of the core scaffold. [5]

-

To a solution of the 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

-

Add the alkyl halide (1.1 mmol) to the mixture.

-

Stir the reaction at room temperature or heat to a specified temperature for a certain duration (monitored by TLC).

-

After completion, pour the reaction mixture into water and extract with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the N-alkylated product.

VI. Conclusion and Future Perspectives

The 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide scaffold has firmly established itself as a privileged structure in the landscape of medicinal chemistry. Its synthetic accessibility and the ease of functionalization at multiple positions provide a robust platform for the generation of diverse chemical libraries. The broad spectrum of biological activities exhibited by its derivatives underscores the therapeutic potential of this heterocyclic system.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Synthetic Methodologies: The exploration of more efficient, stereoselective, and environmentally benign synthetic routes will continue to be a priority.

-

Expansion of Biological Screening: Systematic screening of existing and new derivatives against a wider range of biological targets will likely uncover novel therapeutic applications.

-

In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities will be crucial for the rational design of more potent and selective drug candidates.

-

Structure-Based Drug Design: The use of computational tools and structural biology will facilitate the design of derivatives with improved pharmacokinetic and pharmacodynamic profiles.

References

-

IJCRT.org. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. [Link]

-

ResearchGate. (2003). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. [Link]

-

RSC Publishing. (2021). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. [Link]

-

MDPI. (2019). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. [Link]

-

PMC. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). [Link]

-

Beilstein Journals. (2016). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. [Link]

-

ResearchGate. (1989). 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. [Link]

-

MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[2][6]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. [Link]

-

PubChem. 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide. [Link]

-

PMC. (2016). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. [Link]

-

ResearchGate. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

-

MDPI. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. [Link]

-

ResearchGate. (2016). Preparation of 1,4-benzothiazine 2 and.... [Link]

-

PMC. (2021). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]

-

ResearchGate. (2020). Transformation of 2 H -1,2,3-benzothiadiazine 1,1-dioxides variously substituted at the aromatic ring, via nucleophilic substitution and demethylation reactions. [Link]

Sources

- 1. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

A Theoretical and Computational Guide to the Conformational Landscape of 3,4-Dihydro-2H-1,4-Benzothiazine 1,1-Dioxide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The three-dimensional arrangement of this heterocyclic system is a critical determinant of its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational preferences of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide. We will explore the underlying principles of its stereochemistry, the computational workflows for conformational analysis, and the key structural features that govern its dynamic behavior. This guide is intended to serve as a valuable resource for researchers engaged in the rational design and development of novel therapeutics based on this important heterocyclic motif.

Introduction: The Significance of Conformation in Drug Design

The concept of "form follows function" is paramount in the realm of medicinal chemistry. The specific three-dimensional shape, or conformation, of a molecule dictates its ability to bind to a biological target, such as an enzyme or receptor. The 1,4-benzothiazine framework, a fusion of a benzene and a thiazine ring, is a versatile scaffold that has given rise to a wide array of therapeutic agents with activities spanning from antimicrobial and anticancer to anti-inflammatory and neuroprotective.[1] The oxidation of the sulfur atom to a sulfone (1,1-dioxide) significantly alters the electronic and steric properties of the thiazine ring, thereby influencing its conformational behavior and, consequently, its biological activity.

A thorough understanding of the conformational landscape of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide is therefore essential for structure-activity relationship (SAR) studies and the rational design of new drug candidates. This guide will delve into the theoretical approaches that allow for the prediction and characterization of the stable conformers of this heterocyclic system.

The Conformational Flexibility of the Dihydro-1,4-Thiazine Ring

The six-membered dihydro-1,4-thiazine ring is not planar and, much like cyclohexane, can adopt a variety of non-planar conformations to relieve ring strain. The primary conformations of interest are the chair, boat, and twist-boat forms, as well as envelope and half-chair forms which are often observed in fused ring systems. The presence of two different heteroatoms (nitrogen and sulfur) and the fusion to a planar benzene ring introduces asymmetry and reduces the overall flexibility compared to cyclohexane.

The oxidation of the sulfur atom to a sulfonyl group (SO₂) introduces a tetrahedral geometry at the sulfur atom and has a profound impact on the ring's puckering. The bulky and electron-withdrawing nature of the sulfonyl group influences bond lengths, bond angles, and torsional strain within the ring, leading to a distinct set of conformational preferences.

Theoretical Methodologies for Conformational Analysis

The elucidation of the conformational landscape of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide relies on a synergistic combination of computational and experimental techniques.

Computational Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become the cornerstone of conformational analysis. These methods provide a robust framework for calculating the geometries and relative energies of different conformers.

A typical computational workflow for the conformational analysis of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide is as follows:

Caption: A typical computational workflow for conformational analysis.

Step-by-Step Protocol for DFT-Based Conformational Analysis:

-

Initial 3D Structure Generation: A starting 3D structure of the 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide molecule is generated using a molecular builder.

-

Conformational Search: A systematic or stochastic conformational search is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to identify a broad range of potential low-energy conformers.

-

Geometry Optimization: The identified conformers are then subjected to geometry optimization using a more accurate quantum mechanical method. A popular choice for this step is the B3LYP functional with a Pople-style basis set such as 6-31G*. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: To ensure that the optimized geometries correspond to true energy minima on the potential energy surface, frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

-

Single-Point Energy Refinement: For a more accurate determination of the relative energies of the conformers, single-point energy calculations can be performed using a higher level of theory, such as the M06-2X functional with a larger basis set (e.g., cc-pVTZ). The M06-2X functional is known to perform well for non-covalent interactions, which can be important in determining conformational preferences.

-

Analysis of Results: The final optimized geometries and relative energies are analyzed to determine the most stable conformers and the energy barriers between them. Key geometric parameters, such as dihedral angles and bond lengths, are examined to characterize the ring puckering.

Experimental Validation

While computational methods are powerful predictive tools, experimental validation is crucial. The two primary techniques for this are:

-

X-ray Crystallography: This technique provides the precise solid-state conformation of a molecule. Crystal structures of 3,4-dihydro-2H-1,4-benzothiazine derivatives have revealed that the thiazine ring often adopts a half-chair or an envelope conformation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provides information about the time-averaged conformation in solution. Variable-temperature NMR studies can also be used to probe the dynamics of conformational exchange.

Conformational Preferences of 3,4-Dihydro-2H-1,4-Benzothiazine 1,1-Dioxide

Theoretical studies, supported by experimental data from related systems, indicate that the dihydro-1,4-thiazine ring in the 1,1-dioxide derivative predominantly adopts a half-chair conformation.

Caption: Relative energies of possible thiazine ring conformations.

The preference for the half-chair conformation can be attributed to a combination of factors:

-

Torsional Strain: The half-chair conformation minimizes torsional strain around the C-C and C-N bonds of the thiazine ring.

-

Steric Interactions: The bulky sulfonyl group can be accommodated more favorably in a half-chair conformation, minimizing steric clashes with the adjacent benzene ring and substituents.

-

Electronic Effects: The electron-withdrawing nature of the sulfonyl group influences the bond lengths and angles within the ring, favoring the puckering observed in the half-chair form.

Table 1: Representative Dihedral Angles for a Half-Chair Conformation of 3,4-Dihydro-2H-1,4-Benzothiazine 1,1-Dioxide (Calculated at the B3LYP/6-31G Level)*

| Dihedral Angle | Value (degrees) |

| C4a-S1-C2-C3 | -60.5 |

| S1-C2-C3-N4 | 45.2 |

| C2-C3-N4-C4a | -15.8 |

| C3-N4-C4a-C8a | -5.1 |

| N4-C4a-C8a-S1 | 25.3 |

| C4a-C8a-S1-C2 | -5.2 |

Note: These values are illustrative and can vary with substitution.

Influence of Substituents on Conformational Equilibrium

The introduction of substituents on the thiazine or benzene ring can shift the conformational equilibrium. The energetic preference for a particular conformer will depend on the size, position, and electronic nature of the substituent. For example, a bulky substituent at the C2 or C3 position may favor a conformation where it occupies a pseudo-equatorial position to minimize steric hindrance.

Conclusion and Future Perspectives

The conformational analysis of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide is a critical aspect of understanding its structure-activity relationships. Theoretical methods, particularly DFT, provide a powerful and reliable means of exploring the conformational landscape of this important heterocyclic system. The predominant half-chair conformation is a result of a delicate balance of steric and electronic factors.

As computational resources continue to grow, more sophisticated methods, such as ab initio molecular dynamics, will allow for a more dynamic view of the conformational behavior of these molecules in different environments. The integration of high-level theoretical calculations with experimental data will continue to be a cornerstone of modern drug discovery, enabling the design of more potent and selective therapeutic agents based on the 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide scaffold.

References

-

M. S. S. Al-Majedy, K. A. A. Al-Amiery, and A. A. H. Kadhum, "Synthesis, characterization and in vitro antioxidant, antifungal and theoretical studies of 2-(4-isobutylphenyl)-N'-(substituted benzylidene)propanehydrazide," Journal of the Association of Arab Universities for Basic and Applied Sciences, vol. 24, pp. 1-9, 2017. [Link]

-

G. Gupta and S. L. S. Gupta, "Microwave Assisted Synthesis, Characterization and Biological Evaluation of Some Novel 1, 4-Benzothiazine Derivatives," International Journal of Pharmaceutical Sciences and Research, vol. 4, no. 10, p. 3920, 2013. [Link]

-

S. R. K. Y. S. S. V. M. Varma, "Synthesis and Characterization of Some Novel 1, 4-Benzothiazine Derivatives and Their Anti-Inflammatory Activity," International Journal of Pharmacy and Pharmaceutical Sciences, vol. 5, no. 3, pp. 637-640, 2013. [Link]

-

R. Bjornsson and I. Arnason, "Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects," Physical Chemistry Chemical Physics, vol. 11, no. 39, pp. 8689-8697, 2009. [Link]

-

F. H. Allen, "The Cambridge Structural Database: a quarter of a million crystal structures and rising," Acta Crystallographica Section B: Structural Science, vol. 58, no. 3, pp. 380-388, 2002. [Link]

-

A. D. Becke, "Density‐functional thermochemistry. III. The role of exact exchange," The Journal of Chemical Physics, vol. 98, no. 7, pp. 5648-5652, 1993. [Link]

-

Y. Zhao and D. G. Truhlar, "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals," Theoretical Chemistry Accounts, vol. 120, no. 1-3, pp. 215-241, 2008. [Link]

-

M. J. Frisch et al., "Gaussian 16, Revision C.01," Gaussian, Inc., Wallingford CT, 2016. [Link]

-

A. E. Reed, L. A. Curtiss, and F. Weinhold, "Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint," Chemical Reviews, vol. 88, no. 6, pp. 899-926, 1988. [Link]

-

S. Mor, S. Nagoria, S. Sindhu, and V. Singh, "Synthesis and biological activities of 1, 4-benzothiazine derivatives: an overview," Chemical Biology & Interface, vol. 7, no. 1, pp. 1-18, 2017. [Link]

Sources

A Guide to the Synthesis of Benzothiazine Dioxides: Strategies, Mechanisms, and Protocols for the Modern Chemist

Introduction: The Enduring Relevance of the Benzothiazine Dioxide Scaffold

The benzothiazine dioxide core is a privileged heterocyclic scaffold that forms the structural foundation of numerous biologically active compounds. Its significance in medicinal chemistry is well-established, with derivatives demonstrating a vast spectrum of pharmacological activities, including diuretic, antihypertensive, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Marketed drugs such as the diuretic Chlorothiazide and the antihypertensive Diazoxide underscore the therapeutic importance of the 1,2,4-benzothiadiazine 1,1-dioxide isomer.[1][4] The structural congeners, 1,2,3-benzothiadiazine 1,1-dioxides, are also gaining prominence as versatile building blocks for novel therapeutic agents, notably as positive allosteric modulators of the AMPA receptor.[1]

This guide provides an in-depth exploration of the core synthetic strategies employed to construct these vital heterocyclic systems. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings and the strategic rationale behind key experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive and practical understanding of benzothiazine dioxide synthesis.

Part 1: Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides

The 1,2,4-isomer is arguably the most explored member of this family due to its presence in several blockbuster drugs. Its synthesis has been approached from multiple angles, ranging from classical condensation reactions to modern catalytic and tandem methodologies.

Strategy 1: The Classical Approach - Cyclocondensation of o-Aminobenzenesulfonamides

This is the most traditional and direct route to the 1,2,4-benzothiadiazine 1,1-dioxide core. The fundamental principle involves the reaction of an ortho-aminobenzenesulfonamide with a one-carbon electrophile, which acts as the eventual C3 atom of the heterocyclic ring.

Mechanistic Rationale: The reaction proceeds via initial nucleophilic attack of the aniline nitrogen onto the electrophile, followed by an intramolecular cyclization with the loss of a small molecule (e.g., water, ammonia, or alcohol) to form the final heterocyclic system. The choice of the C1 synthon dictates the substituent at the 3-position.

Common C1 Synthons and Resulting Products:

-

Reaction with Urea/Isocyanates: Condensation with isocyanates or urea at elevated temperatures is a common method for producing 3-oxo-1,2,4-benzothiadiazine 1,1-dioxides.[5]

-

Reaction with Carboxylic Acid Derivatives: Using reactive derivatives like orthoesters or acid chlorides allows for the introduction of various alkyl or aryl groups at the C3 position. These reactions often require vigorous conditions and the use of catalysts like polyphosphoric acid trimethylsilyl ester (PPSE).[6]

Strategy 2: Modern Tandem Reaction - The Intramolecular Aza-Wittig Approach

For chemists seeking milder conditions and higher efficiency, the intramolecular aza-Wittig reaction presents an elegant alternative.[5] This method constructs the C=N bond of the heterocycle through the reaction of an iminophosphorane with an intramolecular carbonyl group (or its equivalent).

Causality in Experimental Design: The key to this strategy is the preparation of an o-azidobenzenesulfonamide precursor. The azide group serves as a latent iminophosphorane, which is unmasked by reaction with a phosphine (e.g., triphenylphosphine). The neighboring sulfonamide can be acylated, and this acyl group provides the carbonyl component for the intramolecular cyclization. This tandem amidation/intramolecular aza-Wittig reaction provides a simple and high-yielding pathway to derivatives like 3-ethoxybenzothiadiazine 1,1-dioxides.[5]

Workflow: Aza-Wittig Synthesis of the Benzothiadiazine Dioxide Core

The following diagram illustrates the logical flow from a starting sulfonamide to the final cyclized product via the aza-Wittig reaction.

Caption: Workflow for the intramolecular aza-Wittig synthesis.

Strategy 3: Reductive Cyclization Promoted by Samarium Diiodide (SmI₂)

Samarium diiodide is a powerful single-electron transfer agent that enables unique transformations under mild and neutral conditions. Its application in this context allows for the synthesis of 2H-1,2,4-benzothiadiazine 1,1-dioxides from readily available starting materials.[6]

Methodology: The reaction involves the reductive cyclization of an N,N-diethyl-o-nitrobenzenesulfonamide with an appropriate nitrile. SmI₂ reduces the nitro group to an amine in situ, which then participates in a cyclization reaction with the nitrile to furnish the final product. This one-pot procedure avoids the isolation of sensitive amino intermediates and offers good yields.[6]

Part 2: Synthesis of 1,2,3-Benzothiadiazine 1,1-Dioxides

While sharing a common benzothiazine dioxide name, the 1,2,3-isomers possess a different arrangement of heteroatoms, leading to distinct synthetic challenges and opportunities. The core strategy revolves around the cyclization of an ortho-disubstituted benzene ring with hydrazine.

Strategy 1: Cyclization of o-Carbonylbenzenesulfonyl Chlorides

This is the most direct and foundational method for accessing the 1,2,3-benzothiadiazine 1,1-dioxide skeleton. The key is the availability of an ortho-disubstituted benzene derivative containing both a sulfonyl chloride and a carbonyl group (aldehyde, ketone, or aroyl).[1][7]

Mechanistic Insight: The reaction proceeds by the condensation of hydrazine with the carbonyl group to form a hydrazone. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the electrophilic sulfonyl chloride, displacing the chloride and forming the six-membered ring. The first synthesis of the parent compound involved the transformation of sodium 2-formylbenzenesulfonate to 2-formylbenzenesulfonyl chloride, which was then cyclized with hydrazine.[1][7]

Protocol: Synthesis of 4-Aryl-1,2,3-Benzothiadiazine 1,1-Dioxide

This protocol is adapted from the general procedures described for the synthesis of 4-aryl derivatives.[1]

Step 1: Diazotization of 2-Aminobenzophenone.

-

Dissolve the substituted 2-aminobenzophenone in a mixture of acetic acid and hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes.

Step 2: Sulfonylation.

-

In a separate flask, prepare a solution of copper(II) chloride in acetic acid saturated with sulfur dioxide (SO₂).

-

Add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ solution.

-

Allow the reaction to proceed until the evolution of nitrogen gas ceases. The product, an ortho-benzoylbenzenesulfonyl chloride, is typically isolated by pouring the reaction mixture into ice water and collecting the precipitate.

Step 3: Cyclization with Hydrazine.

-

Suspend the crude ortho-benzoylbenzenesulfonyl chloride in ethanol.

-

Add a solution of sodium acetate, followed by hydrazine monohydrate.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the 4-aryl-1,2,3-benzothiadiazine 1,1-dioxide product by filtration and recrystallization.

Strategy 2: Directed Ortho-Lithiation

A more versatile and powerful strategy for generating the required precursors is through directed ortho-lithiation. This method allows for the synthesis of a wide variety of substituted benzothiadiazine dioxides from simpler aromatic precursors.[1]

The Logic of Directed Lithiation: The core principle is to use a directing group on the benzene ring to guide a strong base (typically n-butyllithium) to deprotonate the adjacent ortho position selectively. This creates a potent aryllithium nucleophile, which can then be trapped with an electrophile to install the second required substituent.

Experimental Execution:

-

Protection: A carbonyl group (e.g., in a benzaldehyde or benzophenone) is first protected as a 1,3-dioxolane. This acetal or ketal group is an effective ortho-directing group and prevents the organolithium reagent from attacking the carbonyl directly.

-

Lithiation: The protected aromatic is treated with n-butyllithium at low temperature (e.g., -78 °C) to generate the aryllithium species.

-

Sulfonation: The aryllithium is quenched by bubbling sulfur dioxide (SO₂) gas through the solution, followed by treatment with sulfuryl chloride (SO₂Cl₂) to yield the desired sulfonyl chloride.

-

Deprotection and Cyclization: The protecting group is removed under acidic conditions to regenerate the carbonyl. The resulting ortho-carbonylbenzenesulfonyl chloride is then cyclized with hydrazine, as described in Strategy 1.

Mechanism: Directed Ortho-Lithiation Pathway

The diagram below outlines the key transformations in this powerful synthetic sequence.

Caption: Key steps in the directed ortho-lithiation synthesis route.

Summary of Synthetic Methodologies

The selection of a synthetic route depends on the target isomer, desired substitution pattern, and available starting materials. The following table provides a comparative overview.

| Method | Target Isomer | Key Starting Materials | Core Transformation | Advantages |

| Cyclocondensation | 1,2,4- | o-Aminobenzenesulfonamide | Condensation with C1 electrophile | Direct, well-established |

| Aza-Wittig Reaction | 1,2,4- | o-Azidobenzenesulfonamide | Intramolecular aza-Wittig cyclization | Mild conditions, high efficiency |

| Reductive Cyclization | 1,2,4- | o-Nitrobenzenesulfonamide, Nitrile | SmI₂-mediated reduction/cyclization | Mild, neutral, one-pot procedure |

| Cyclization of Sulfonyl Chlorides | 1,2,3- | o-Carbonylbenzenesulfonyl chloride | Hydrazone formation and cyclization | Direct route to the 1,2,3-core |